Cas no 1805401-05-1 (Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate)

Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromomethyl group, difluoromethyl substituent, and hydroxyl functionality—enable selective derivatization, making it valuable for constructing complex heterocyclic frameworks. The presence of both electrophilic (bromomethyl) and nucleophilic (hydroxyl) sites facilitates diverse coupling and substitution reactions, while the difluoromethyl group enhances metabolic stability in target molecules. This compound is particularly useful in medicinal chemistry for the development of fluorinated bioactive analogs. Its ester moiety also allows for further functional group interconversion, offering flexibility in downstream applications. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate structure
1805401-05-1 structure
Product name:Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate
CAS No:1805401-05-1
MF:C10H10BrF2NO3
MW:310.092109203339
CID:4890989

Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate
    • Inchi: 1S/C10H10BrF2NO3/c1-2-17-10(16)8-6(15)3-5(4-11)7(14-8)9(12)13/h3,9,15H,2,4H2,1H3
    • InChI Key: YQLSEAFPSYAFKA-UHFFFAOYSA-N
    • SMILES: BrCC1=CC(=C(C(=O)OCC)N=C1C(F)F)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 268
  • Topological Polar Surface Area: 59.4
  • XLogP3: 2.8

Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029025520-250mg
Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate
1805401-05-1 95%
250mg
$1,038.80 2022-04-01
Alichem
A029025520-500mg
Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate
1805401-05-1 95%
500mg
$1,752.40 2022-04-01
Alichem
A029025520-1g
Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate
1805401-05-1 95%
1g
$2,779.20 2022-04-01

Additional information on Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate

Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate: A Comprehensive Overview

Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate, identified by the CAS number 1805401-05-1, is a complex organic compound with a unique chemical structure. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule features a pyridine ring substituted with several functional groups, including a bromomethyl group at position 3, a difluoromethyl group at position 2, a hydroxyl group at position 5, and an ethyl ester group at position 6. These substituents contribute to the compound's chemical reactivity and biological activity.

The pyridine ring serves as the central framework of this molecule, providing a rigid structure that facilitates specific interactions with other molecules. The bromomethyl group at position 3 introduces electrophilic character to the molecule, making it potentially reactive in nucleophilic substitution reactions. Meanwhile, the difluoromethyl group at position 2 enhances the compound's electronic properties, potentially influencing its stability and reactivity. The hydroxyl group at position 5 adds hydrophilic character to the molecule, which could be advantageous in certain biological systems or in forming hydrogen bonds. Finally, the ethyl ester group at position 6 contributes to the compound's solubility and bioavailability.

Recent studies have highlighted the potential of Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate in various fields. For instance, researchers have explored its role as a precursor in the synthesis of bioactive molecules. The presence of multiple functional groups makes it an ideal candidate for further chemical modifications, enabling the creation of derivatives with enhanced pharmacological properties. One notable application is its use in the development of novel pesticides. Due to its ability to inhibit key enzymes in pest metabolism, this compound has shown promise as an environmentally friendly alternative to traditional chemical pesticides.

In addition to its pesticidal applications, Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate has garnered attention in drug discovery. Its unique structure allows for interactions with various biological targets, such as protein kinases and receptors. Recent computational studies have demonstrated that this compound could serve as a lead molecule for designing drugs targeting specific diseases, including cancer and neurodegenerative disorders.

The synthesis of Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include Friedel-Crafts alkylation for introducing substituents onto the pyridine ring and esterification reactions for generating the ethyl ester group. Researchers have optimized these steps to improve yield and purity, ensuring that the compound can be produced on a larger scale for industrial applications.

From an environmental perspective, understanding the fate and toxicity of Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate is crucial for its safe use. Studies have shown that this compound undergoes biodegradation under specific conditions, reducing its persistence in natural ecosystems. However, further research is needed to assess its long-term impact on aquatic organisms and soil microbiota.

In conclusion, Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate (CAS No: 1805401-05-1) is a versatile compound with significant potential across multiple industries. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As scientific advancements continue to unfold, this compound is expected to play an increasingly important role in creating innovative solutions for global challenges in health and agriculture.

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